

# Spectral Data of 1-Aminocyclohexanecarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: *1-Aminocyclohexanecarbonitrile*

Cat. No.: *B112763*

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## Introduction

**1-Aminocyclohexanecarbonitrile** is a bifunctional organic compound incorporating both an amino and a nitrile group attached to a cyclohexane ring. This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-aminocyclohexanecarbonitrile**, along with generalized experimental protocols for acquiring such spectra. This information is crucial for researchers and scientists involved in the synthesis, identification, and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Carbon Atom Assignment
Data not explicitly found in search results	C1 (quaternary carbon bonded to -NH <sub>2</sub> and -CN)
Data not explicitly found in search results	C2, C6 (CH <sub>2</sub> )
Data not explicitly found in search results	C3, C5 (CH <sub>2</sub> )
Data not explicitly found in search results	C4 (CH <sub>2</sub> )
Data not explicitly found in search results	-CN (nitrile carbon)

Note: A reference to the <sup>13</sup>C NMR spectrum of **1-Aminocyclohexanecarbonitrile** can be found in the publication: K. Bailey, D. Legault Org. Magn. Resonance 15, 68(1981)[1]. Access to this specific journal article would be required to obtain the precise chemical shift values.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum reveals information about the different proton environments in the molecule. While experimental data is not readily available in the public domain, predicted spectra can offer valuable insights.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Number of Protons	Proton Assignment
~1.71	multiplet	10H	Cyclohexane ring protons (CH <sub>2</sub> )
Not specified in predicted data	singlet (broad)	2H	Amino group protons (-NH <sub>2</sub> )

Note: The predicted <sup>1</sup>H NMR spectrum for a similar compound, cyclohexylamine, in D<sub>2</sub>O shows a multiplet around 1.71 ppm for the cyclohexane protons. The amino protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

## Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra of a solid organic compound like **1-aminocyclohexanecarbonitrile**.

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1-aminocyclohexanecarbonitrile**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{D}_2\text{O}$ ) in a clean, dry NMR tube. The choice of solvent is critical and should be one in which the compound is soluble and that does not have signals that would overlap with the analyte signals.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent, or use the residual solvent peak for calibration.

- Instrument Setup:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
- Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra.

- Data Acquisition:

- Acquire a  $^1\text{H}$  NMR spectrum. Typical parameters include a  $90^\circ$  pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a broadband proton-decoupled  $^{13}\text{C}$  NMR spectrum. This often requires a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## IR Spectral Data

The IR spectrum of **1-aminocyclohexanecarbonitrile** is expected to show characteristic absorption bands for the amino and nitrile functional groups, as well as for the C-H bonds of the cyclohexane ring.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibration Type
3400-3250	N-H (amine)	Stretching (often two bands for a primary amine)
2250-2210	C≡N (nitrile)	Stretching
2950-2850	C-H (alkane)	Stretching
1650-1580	N-H (amine)	Bending

Note: The IR spectrum of **1-Aminocyclohexanecarbonitrile** has been recorded as a film on a Bruker IFS 85 instrument[[1](#)].

## Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes a common method for obtaining an IR spectrum of a solid sample.

- Sample Preparation (KBr Pellet):

- Thoroughly grind 1-2 mg of **1-aminocyclohexanecarbonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry.
- The mixture should be ground to a very fine, homogeneous powder to minimize light scattering.

• Pellet Formation:

- Transfer the powder to a pellet press die.
- Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

• Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

• Data Processing:

- The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

## Mass Spectral Data

The mass spectrum of **1-aminocyclohexanecarbonitrile** would be expected to show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule.

m/z (mass-to-charge ratio)	Ion
124.100048391	$[M]^+$ (Molecular Ion, exact mass)[ <a href="#">1</a> ]
Data not explicitly found in search results	Fragment ions

Expected Fragmentation:

While a detailed experimental mass spectrum is not available, common fragmentation pathways for similar compounds would involve:

- Loss of the amino group (-NH<sub>2</sub>):  $[M - 16]^+$
- Loss of the nitrile group (-CN):  $[M - 26]^+$
- Cleavage of the cyclohexane ring: This can lead to a variety of smaller fragment ions.

## Experimental Protocol for Mass Spectrometry (Electron Ionization)

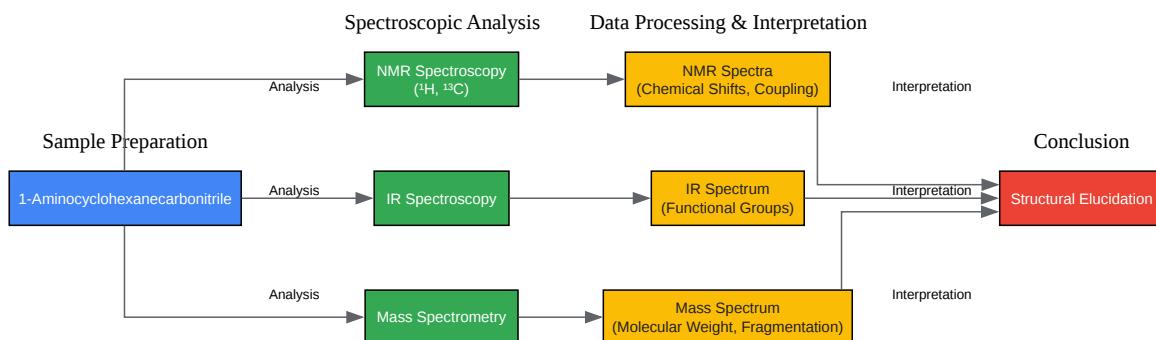
This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI), a common technique for volatile organic compounds.

- Sample Introduction:
  - Introduce a small amount of the **1-aminocyclohexanecarbonitrile** sample into the mass spectrometer. For a solid with sufficient vapor pressure, a direct insertion probe can be used. The sample is heated in the vacuum of the instrument to promote vaporization.
- Ionization:

- In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment removes an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).
- Fragmentation:
  - The high energy of the ionization process causes the molecular ions to be in an excited state, leading to fragmentation into smaller, positively charged ions and neutral radicals or molecules.
- Mass Analysis:
  - The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
  - The separated ions are detected, and their abundance is recorded.
  - The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like **1-aminocyclohexanecarbonitrile**.



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## References

- 1. 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem [pubchem.ncbi.nlm.nih.gov]
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